

# HPLC Analysis of Indalpine: Core Method & Data

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## Compound Focus: Indalpine

CAS No.: 63758-79-2

Cat. No.: S530596

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The following information summarizes a high-performance liquid chromatographic (HPLC) method for determining plasma concentrations of **Indalpine** and its major metabolite [1].

**Table 1: HPLC Method Configuration for Indalpine Assay**

Parameter	Specification
Detection Method	Fluorometric detector
Analytes	Indalpine (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK)
Internal Standard	Quinine sulfate
Sensitivity (Limit of Quantification)	5 ng/mL for both I and PK in plasma and urine
Mean Recovery from Plasma	I: 86.8%; PK: 86.4%; Internal Standard: 88.5%
Mean Recovery from Urine	I: 82.5%

**Table 2: Pharmacokinetic Data from a Single Oral Dose (100 mg)**

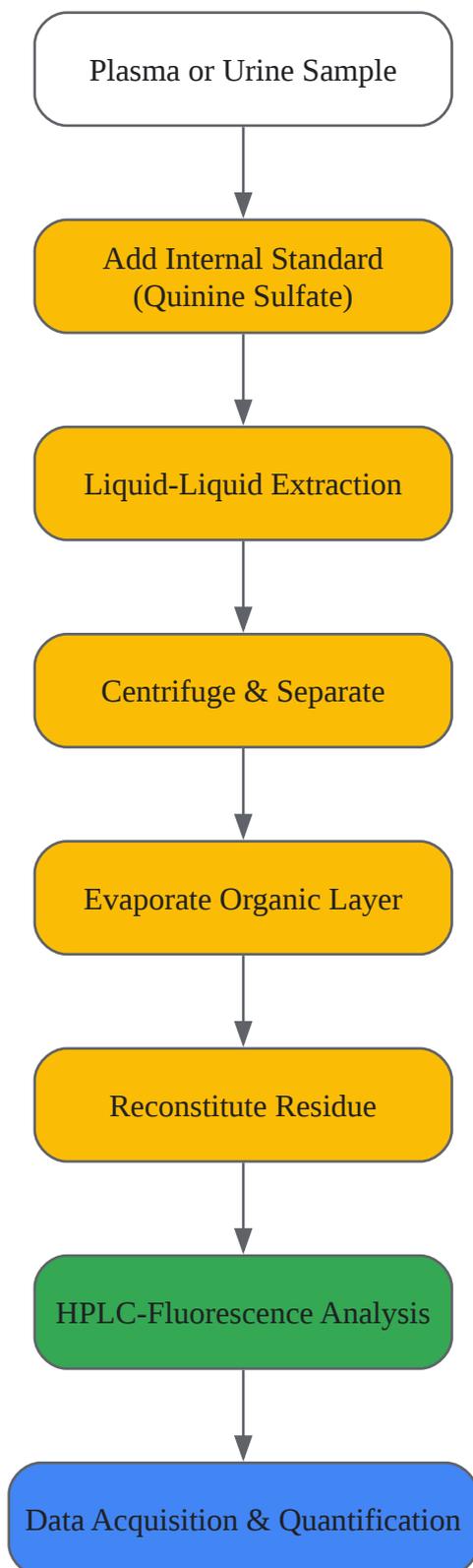
Pharmacokinetic Parameter	Indalpine (I)	Metabolite (PK)
Peak Plasma Time (t <sub>max</sub> )	2.1 hours	2.6 hours
Elimination Half-Life (t <sub>1/2</sub> )	10.4 hours	11.9 hours
Mean Absorption Half-Life	0.8 hours	Not Reported
Mean Volume of Distribution (V <sub>d<sub>a</sub></sub> )	878 L	Not Applicable
Mean Clearance	58 L/h	Not Applicable
Urinary Excretion (12h, unchanged)	3%	Not detected (conjugated or unconjugated)

Table 3: Steady-State Plasma Levels (Chronic dosing, 50 mg t.i.d.)

Analyte	Mean Plasma Concentration (10 hours post-dose)
Indalpine (I)	116 ng/mL
Metabolite (PK)	43 ng/mL

## Experimental Protocol: Sample Preparation and Analysis

Below is the general workflow for sample preparation and analysis based on the published method. The following diagram outlines the key steps in the process:



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While the core steps are outlined above, the original publication does not detail the specific solvents or buffers used for the extraction and mobile phase [1].

## Frequently Asked Questions

- **What is the major metabolite of Indalpine?** The major metabolite is 4-[2-(3-indolyl)ethyl]-2-piperidinone, often abbreviated as PK [1].
- **Is Indalpine extensively metabolized?** Based on the single-dose study, only 3% of the parent drug is excreted unchanged in urine over 12 hours, suggesting significant metabolism. However, the studied metabolite (PK) was not found in urine, indicating further biotransformation pathways [1].
- **What are the expected plasma concentrations during chronic dosing?** In patients receiving a chronic oral dose of 50 mg three times daily, the typical plasma concentration of **Indalpine** 10 hours after a dose is about 116 ng/mL, while its metabolite PK is around 43 ng/mL [1].

## Troubleshooting Guide

Due to the age of the primary reference, modern troubleshooting advice is limited. The following table extrapolates potential issues based on general HPLC principles and the described method.

**Table 4: Common HPLC Issues and Potential Solutions**

Problem	Possible Cause	Investigation & Troubleshooting Steps
Low Recovery	Inefficient extraction	Re-optimize extraction solvent volume, pH, or mixing time.

| **Poor Sensitivity** | Detector lamp aging, Incomplete reconstitution | Check detector performance. Ensure reconstitution solvent is compatible with the mobile phase. | | **Irreproducible Results** | Inconsistent extraction, Internal Standard issues | Verify pipetting accuracy and mixing consistency. Confirm the Internal Standard is stable and not interfering. |

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## References

1. HPLC Determination of Indalpine and Its Major Metabolite ... [pubmed.ncbi.nlm.nih.gov]

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